Product packaging for N,4-Diethoxy-N-ethylaniline(Cat. No.:CAS No. 113103-68-7)

N,4-Diethoxy-N-ethylaniline

Cat. No.: B058542
CAS No.: 113103-68-7
M. Wt: 209.28 g/mol
InChI Key: UNAHFYISZLJRFX-UHFFFAOYSA-N
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Description

N,4-Diethoxy-N-ethylaniline (CAS Registry Number: 113103-68-7) is a specialized organic compound with the molecular formula C 12 H 19 NO 2 and a molecular weight of 209.28 g/mol. This aniline derivative is characterized by its diethoxy and ethylalkyl substitutions on the nitrogen atom, making it a valuable intermediate in advanced synthetic chemistry and industrial research. Research Applications and Value: This compound serves as a key building block in organic synthesis, particularly in the development of complex chemical entities. Its structural features make it a candidate for use in catalytic processes and as a precursor in the synthesis of fine chemicals and functional materials. Researchers may explore its utility in novel hydroamination reactions or as a model substrate in methodological studies, leveraging its electronic properties influenced by the ethoxy substituents. Handling and Safety: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO2 B058542 N,4-Diethoxy-N-ethylaniline CAS No. 113103-68-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113103-68-7

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N,4-diethoxy-N-ethylaniline

InChI

InChI=1S/C12H19NO2/c1-4-13(15-6-3)11-7-9-12(10-8-11)14-5-2/h7-10H,4-6H2,1-3H3

InChI Key

UNAHFYISZLJRFX-UHFFFAOYSA-N

SMILES

CCN(C1=CC=C(C=C1)OCC)OCC

Canonical SMILES

CCN(C1=CC=C(C=C1)OCC)OCC

Synonyms

Benzenamine, N,4-diethoxy-N-ethyl- (9CI)

Origin of Product

United States

Reaction Mechanisms and Advanced Chemical Transformations of N,4 Diethoxy N Ethylaniline

Mechanistic Studies of Amine Reactivity and Selectivity

The presence of a tertiary amine and two activating ethoxy groups on the aniline (B41778) ring significantly influences its reactivity and the selectivity of its transformations.

Nucleophilic Reaction Pathways

The nitrogen atom of the N-ethylamino group in N,4-Diethoxy-N-ethylaniline possesses a lone pair of electrons, rendering it nucleophilic. However, the nucleophilicity is sterically hindered by the two ethyl groups and the bulky diethoxyphenyl group. The primary nucleophilic character of the compound is more pronounced at the aromatic ring due to the strong electron-donating effects of the para-ethoxy and the N,N-diethylamino groups.

The nitrogen atom can, however, participate in nucleophilic reactions under specific conditions. For instance, it can react with strong electrophiles like alkyl halides to form quaternary ammonium (B1175870) salts. The reaction proceeds via a standard SN2 mechanism.

Table 1: Theoretical Nucleophilic Reactions of the Amine Group

ReactantProductReaction TypeConditions
Methyl IodideN,4-Diethoxy-N-ethyl-N-methylanilinium iodideQuaternization (SN2)Aprotic solvent
Acetyl ChlorideN-(4-ethoxyphenyl)-N-ethylacetamide + Diethyl etherAcylation (potential side reaction)Vigorous conditions, may favor ring acylation

It is important to note that due to the electronic richness of the aromatic ring, electrophilic attack is more likely to occur on the ring than on the nitrogen atom, especially with weaker electrophiles.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the para-ethoxy group and the N-ethylamino group. Both are ortho-, para-directing substituents. Since the para position is occupied by an ethoxy group, incoming electrophiles will be directed to the ortho positions relative to the N-ethylamino group (positions 2 and 6) and the ortho position relative to the ethoxy group (position 3 and 5).

The N-ethylamino group is a stronger activating group than the ethoxy group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the amino group.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

ReagentElectrophileMajor Product(s)
Br₂/FeBr₃Br⁺2-Bromo-N,4-diethoxy-N-ethylaniline
HNO₃/H₂SO₄NO₂⁺2-Nitro-N,4-diethoxy-N-ethylaniline
H₂SO₄ (fuming)SO₃2-(N,4-Diethoxy-N-ethylanilino)sulfonic acid
CH₃Cl/AlCl₃CH₃⁺2-Methyl-N,4-diethoxy-N-ethylaniline (Friedel-Crafts Alkylation)
CH₃COCl/AlCl₃CH₃CO⁺1-(2-(N-ethylamino)-5-ethoxyphenyl)ethan-1-one (Friedel-Crafts Acylation)

The regioselectivity can be influenced by steric hindrance from the N-ethyl group, which may favor substitution at the less hindered ortho position if the two ortho positions are not equivalent.

Oxidative and Reductive Transformation Pathways

The electron-rich nature of this compound makes it susceptible to oxidation, while the presence of potential functional groups that can be introduced via substitution allows for subsequent reduction reactions.

Electrochemical Oxidation Mechanisms

For this compound, the initial oxidation would likely occur at the nitrogen atom to form the corresponding radical cation. This intermediate can then follow several pathways:

Dimerization: Two radical cations can couple to form various dimeric products, such as benzidine-type structures.

Deprotonation: Loss of a proton from an adjacent carbon atom can lead to the formation of a neutral radical, which can undergo further oxidation or radical reactions.

Polymerization: Under certain conditions, the radical cations can initiate polymerization, leading to the formation of conductive polymers.

The presence of the two ethoxy groups would likely lower the oxidation potential of the molecule compared to unsubstituted N-ethylaniline.

Catalytic Reduction Processes

Catalytic reduction can be employed to transform derivatives of this compound. For instance, if a nitro group is introduced onto the aromatic ring via electrophilic nitration, it can be subsequently reduced to an amino group. This transformation is crucial in the synthesis of polysubstituted anilines.

Common catalytic reduction systems include:

H₂/Pd, Pt, or Ni: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups.

Fe, Sn, or Zn in acidic media: These metal-acid systems are classic reagents for the reduction of aromatic nitro compounds. google.com

The reduction of a nitro-substituted this compound would yield the corresponding amino-substituted derivative, further increasing the nucleophilicity of the aromatic ring.

Rearrangement Reactions and Intramolecular Cyclizations

The structure of this compound and its derivatives can lend itself to various rearrangement and cyclization reactions, often under acidic conditions or upon generation of reactive intermediates.

While no specific rearrangement reactions for this compound are documented, analogous structures suggest the possibility of several classical named reactions. For instance, N-nitroso derivatives, which could be formed by reaction with nitrous acid, might undergo the Fischer-Hepp rearrangement to introduce a nitroso group onto the aromatic ring. ontosight.ai

Intramolecular cyclizations could be envisioned with appropriately substituted derivatives. For example, if a suitable chain is attached to the nitrogen or the aromatic ring, it could undergo an intramolecular reaction to form a heterocyclic system. An example of a related intramolecular cyclization involves the reaction of N-(4,4-diethoxybutyl)imines to form 3-arylidene-1-pyrrolines in the presence of acid. jocpr.com

Table 3: Potential Rearrangement and Cyclization Reactions

Reaction TypeStarting Material PrerequisitePotential Product Type
Fischer-Hepp RearrangementN-Nitroso-N,4-diethoxy-N-ethylanilineC-Nitroso aromatic compound
Hofmann-Martius RearrangementN-Alkylated anilinium salt (heated with acid)ortho- or para-Alkylated aniline
Intramolecular CyclizationDerivative with a suitable side chain (e.g., a haloalkyl or hydroxyalkyl group)Fused heterocyclic system

These potential transformations highlight the synthetic versatility that could be unlocked from the this compound scaffold.

Hydroamination Reactions Involving this compound Derivatives

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical method for synthesizing substituted amines. While direct studies on this compound are not prevalent, the reactivity of its core structure can be inferred from studies on analogous aniline derivatives. The N-ethyl group precludes its direct use as a substrate in hydroamination; however, its parent structures, such as 4-ethoxyaniline, could be ethylated via hydroamination.

A significant body of research exists on the platinum-catalyzed hydroamination of ethylene (B1197577) with aniline and its derivatives, which provides a model for the potential synthesis of N-alkylanilines. acs.orgrsc.org The reaction of aniline with ethylene in the presence of a platinum catalyst like PtBr2 affords N-ethylaniline. acs.org This process is often accompanied by the formation of byproducts such as 2-methylquinoline. acs.orgresearchgate.net The catalytic activity is influenced by various factors, including temperature, ethylene pressure, and the aniline-to-platinum ratio. acs.org

The basicity of the arylamine substrate plays a critical role in the reaction's efficiency. Studies have shown that less basic anilines can lead to higher turnover numbers (TON). For instance, the hydroamination of ethylene with the weakly basic 2-chloroaniline (B154045) resulted in a higher yield and turnover number compared to aniline under similar conditions. acs.org Given that the ethoxy group at the para-position of this compound increases the electron density on the nitrogen atom, it would be expected to be more basic than aniline, potentially influencing its reactivity in such transformations.

The proposed catalytic cycle for the platinum-catalyzed hydroamination of ethylene by aniline involves the nucleophilic addition of the amine to a coordinated ethylene molecule on a Pt(II) center. researchgate.netnih.gov This is followed by an intramolecular proton transfer from the nitrogen to the metal, generating a Pt(IV)-hydride intermediate, which then undergoes reductive elimination to yield the N-ethylated aniline product. nih.gov

Interactive Table: Catalyst Systems and Conditions for Hydroamination of Aniline Derivatives

Aniline DerivativeCatalyst SystemConditionsProductTurnover Number (TON)Reference
AnilinePtBr2 / n-Bu4PBr150 °C, 25 bar C2H4, 10 hN-ethylaniline80 acs.org
AnilineK2PtBr4 / NaBr (in water)150 °C, 25 bar C2H4, 10 hN-ethylaniline85 rsc.orgrsc.org
2-ChloroanilinePtBr2 / H+150 °C, 72 hN-ethyl-2-chloroaniline250 acs.org

Polymerization and Oligomerization Chemistry

Condensation Polymerization Studies

Condensation polymerization involves the reaction between bifunctional or polyfunctional monomers to form a polymer with the elimination of a small molecule, such as water. studysmarter.co.uk While specific studies on the condensation polymerization of this compound are not widely reported, the principles can be understood from related aniline derivatives. For aniline to act as a monomer in condensation polymerization, it typically requires another reactive functional group. For instance, the main industrial use of aniline is in the production of methylenedianiline by condensation with formaldehyde, which is a precursor to polyurethanes. wikipedia.org

The N-ethyl and di-ethoxy substitutions on this compound would influence its reactivity in condensation polymerizations. The N-ethyl group makes the secondary amine less reactive than a primary amine. The electron-donating ethoxy groups activate the aromatic ring, making it more susceptible to electrophilic substitution, which could be a route for polymerization if reacted with a suitable comonomer like formaldehyde.

In a related context, the synthesis of poly[N,N-(phenylamino)disulfides] has been achieved through the condensation polymerization of aniline derivatives with sulfur monochloride. nih.gov This reaction proceeds via the formation of an N-S bond. The electronic properties of the aniline derivative, influenced by substituents, affect the properties of the resulting polymer. nih.gov An electron-rich monomer like this compound would be expected to yield a polymer with distinct electronic and optical properties.

Oxidative Polymerization of N-Ethylaniline and Analogues

Oxidative polymerization is a key method for synthesizing conducting polymers from aniline and its derivatives. wikipedia.org This process typically involves a chemical oxidant or an electrochemical method to generate radical cations from the monomer, which then couple to form the polymer chain. kpi.uaresearchgate.net Polyaniline itself is one of the most studied conducting polymers, and its polymerization mechanism has been extensively investigated. kpi.uaresearchgate.netresearchgate.net

The polymerization of N-ethylaniline and its analogues, such as o-ethyl aniline, has also been explored. A copolymer of aniline and o-ethyl aniline has been synthesized via chemical oxidative polymerization using ammonium persulfate as the oxidant in an acidic medium. researchgate.net The resulting copolymer was found to be soluble in polar organic solvents and exhibited semiconducting properties. researchgate.net

The general mechanism for the oxidative polymerization of aniline involves the oxidation of the monomer to form a radical cation. researchgate.net This is followed by the coupling of these radicals, typically at the para-position, and subsequent re-aromatization to form oligomers and eventually the polymer. nih.gov The polymer exists in various oxidation states, such as leucoemeraldine (fully reduced), emeraldine (B8112657) (partially oxidized), and pernigraniline (fully oxidized), which have different conductivities and colors. researchgate.netresearchgate.net

The presence of the N-ethyl group in N-ethylaniline influences the polymerization process and the properties of the resulting polymer, poly(N-ethylaniline) (PNEA). researchgate.netsigmaaldrich.com The ethyl group can increase the solubility of the polymer compared to unsubstituted polyaniline. Electropolymerization has been successfully used to form PNEA coatings on steel for corrosion protection. researchgate.net

Interactive Table: Properties of Polymers from Aniline and its Analogues

Monomer(s)Polymerization MethodKey Characteristics of PolymerConductivityReference
Aniline and o-Ethyl anilineChemical Oxidative PolymerizationAmorphous, agglomerated spherical particles, soluble in NMP, DMSO, THF1.143 × 10-3 S/cm researchgate.net
N-methylanilineElectropolymerizationSmooth, adherent coating on steelNot specified researchgate.net
AnilineElectrochemical PolymerizationForms various redox states (leucoemeraldine, emeraldine, pernigraniline)Variable, dependent on oxidation state and doping researchgate.netmedjchem.com

Formation of Covalent Organic Frameworks and Related Architectures

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures formed from organic building blocks linked by strong covalent bonds. youtube.com Imine-based COFs, formed through the condensation reaction of amine and aldehyde monomers, are a major subclass due to their high stability. tcichemicals.comsciencedaily.com

While there are no specific reports on the use of this compound as a building block for COFs, the general principles of COF synthesis using aniline derivatives are well-established. Typically, polyfunctional amines, such as 1,3,5-tris(4-aminophenyl)benzene, are reacted with polyfunctional aldehydes to form the extended porous network. sciencedaily.com The secondary amine of this compound prevents it from acting as a linker in the typical imine condensation reaction, which requires primary amines.

However, aniline itself has been used as a "modulator" in COF synthesis. nih.govnih.gov Modulators can influence the crystallization process, leading to higher quality and sometimes single-crystal COFs. Aniline can compete with the amine linkers in the reversible imine formation, slowing down the reaction and allowing for better error correction and the formation of a more ordered crystalline structure. nih.govnih.gov The electronic and steric properties of a substituted aniline like this compound would likely alter its effectiveness as a modulator.

Furthermore, COFs with aniline-fused quinonoid units have been synthesized, demonstrating that the aniline moiety can be incorporated into the framework in ways other than as a simple linker, imparting redox activity to the material. nih.gov This suggests potential for designing COFs where derivatives of this compound could be incorporated to tune the electronic properties of the final framework. The synthesis of such frameworks often occurs under solvothermal conditions, with the choice of solvent and catalyst being crucial for obtaining a crystalline product. acs.org

Advanced Spectroscopic and Structural Elucidation of N,4 Diethoxy N Ethylaniline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 4-ethoxy-N-ethylaniline, ¹H and ¹³C NMR spectroscopy would reveal distinct signals corresponding to each unique proton and carbon atom. The electron-donating nature of both the ethoxy and the ethylamino groups significantly influences the chemical shifts of the aromatic protons and carbons, causing a general upfield shift (to lower ppm values) compared to unsubstituted benzene (B151609), particularly for the ortho and para positions relative to the substituents.

Expected ¹H NMR Data: The ¹H NMR spectrum is predicted to show characteristic signals for the ethyl groups and the aromatic protons. The aromatic region would likely display an AA'BB' system, typical of 1,4-disubstituted benzene rings, appearing as two sets of doublets.

Expected ¹³C NMR Data: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the ethyl groups and the ethoxy group will appear in the aliphatic region, while the aromatic carbons will be in the downfield region.

Interactive Data Table: Predicted NMR Chemical Shifts for 4-ethoxy-N-ethylaniline

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H (ortho to -NH)6.60 - 6.70 (d)113 - 115
Aromatic C-H (ortho to -O)6.75 - 6.85 (d)115 - 117
Aromatic C (ipso, -NH)-141 - 143
Aromatic C (ipso, -O)-151 - 153
N-CH₂-CH₃3.05 - 3.15 (q)38 - 40
N-CH₂-CH₃1.15 - 1.25 (t)14 - 16
O-CH₂-CH₃3.95 - 4.05 (q)63 - 65
O-CH₂-CH₃1.35 - 1.45 (t)14 - 16

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton coupling relationships. Key correlations would be observed between the methylene and methyl protons of the N-ethyl group (N-CH₂ ↔ N-CH₃) and the O-ethyl group (O-CH₂ ↔ O-CH₃). It would also confirm the coupling between the adjacent aromatic protons in the AA'BB' system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals, as well as the aromatic proton signals to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. Expected key correlations would include the N-CH₂ protons to the ipso-carbon of the aniline (B41778) ring and the ortho-aromatic carbons, and the O-CH₂ protons to the ipso-carbon of the phenoxy moiety.

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. In ssNMR, interactions like chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution, become apparent and can provide valuable structural information. libretexts.org

For 4-ethoxy-N-ethylaniline, ¹³C cross-polarization magic-angle spinning (CP/MAS) would be the standard ssNMR experiment. The resulting spectrum would likely show broader peaks than in solution. Differences in chemical shifts between the solid and solution states can indicate variations in conformation or intermolecular interactions, such as hydrogen bonding involving the secondary amine. researchgate.net The presence of multiple peaks for a single carbon site could suggest the existence of different crystalline forms (polymorphism) or multiple, non-equivalent molecules in the crystal's asymmetric unit.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of molecules. The spectrum of 4-ethoxy-N-ethylaniline is expected to show several characteristic bands. The N-H stretching vibration of the secondary amine would appear as a moderate peak around 3350-3450 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the two ethyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). The C-N stretching vibration should appear in the 1250-1350 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether are strong and characteristic, appearing around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. Aromatic C=C stretching vibrations will produce peaks in the 1500-1600 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For 4-ethoxy-N-ethylaniline, the aromatic ring C=C stretching vibrations would be particularly strong in the Raman spectrum. The symmetric C-O-C stretch and various C-H bending modes would also be observable.

Interactive Data Table: Predicted Vibrational Frequencies for 4-ethoxy-N-ethylaniline

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Signal
N-H Stretch3350 - 3450 (Medium)Weak
Aromatic C-H Stretch3000 - 3100 (Medium)Strong
Aliphatic C-H Stretch2850 - 2980 (Strong)Strong
Aromatic C=C Stretch1500 - 1600 (Medium-Strong)Strong
Asymmetric C-O-C Stretch~1250 (Strong)Medium
Symmetric C-O-C Stretch~1040 (Strong)Medium
C-N Stretch1250 - 1350 (Medium)Medium

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For 4-ethoxy-N-ethylaniline (C₁₀H₁₅NO), the calculated exact mass is 165.11536 Da. nih.gov An experimental HRMS measurement confirming this value would verify the molecular formula.

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) undergoes fragmentation, creating a unique pattern that aids in structural elucidation. The fragmentation of N-alkylanilines is often dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.org

For 4-ethoxy-N-ethylaniline, the following fragmentation pathways are expected:

Molecular Ion (M⁺˙): A peak at m/z = 165 would correspond to the intact molecular ion. nih.gov

α-Cleavage (loss of CH₃): The most favorable α-cleavage involves the loss of a methyl radical (•CH₃) from the N-ethyl group. This would result in a highly stable, resonance-stabilized cation at m/z = 150 .

Benzylic-type Cleavage: Another significant fragmentation pathway involves the loss of an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement, which would produce a radical cation at m/z = 137 .

Loss of Ethyl Radical: Cleavage of the bond between the nitrogen and the ethyl group can lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z = 136 . nih.gov

Based on available GC-MS data, the most prominent fragments are observed at m/z 136, 165, and 122, confirming the molecular ion and the significance of the loss of the ethyl group. nih.gov

X-ray Diffraction Analysis (Single Crystal and Powder)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of 4-ethoxy-N-ethylaniline could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding from the N-H group to the oxygen of a neighboring molecule, that dictate the crystal packing. Analysis of similar structures, like N-(4-n-octyloxybenzylidene)-4'-butylaniline, shows that such molecules often arrange in interdigitated sheets. tandfonline.com

Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD is used to analyze a microcrystalline powder. americanpharmaceuticalreview.com The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase. cambridge.org It can be used to identify the compound, assess its purity, and detect polymorphism (the existence of multiple crystal forms). For substituted anilines, the crystal system can vary; for example, some chloroaniline derivatives crystallize in the orthorhombic or monoclinic systems. cambridge.org A PXRD pattern for 4-ethoxy-N-ethylaniline would consist of a series of peaks at specific 2θ angles, from which the unit cell parameters could potentially be determined. researchgate.net

Advanced Chromatographic and Hyphenated Techniques (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating components of a mixture and are often coupled ("hyphenated") with spectroscopic detectors for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 4-ethoxy-N-ethylaniline. The sample is vaporized and separated on a capillary column (e.g., a DB-5ms) before entering the mass spectrometer for detection. chem-agilent.com The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation and structural information. epa.gov GC-MS is a standard method for analyzing various aniline derivatives in environmental or industrial samples. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing a broader range of compounds, including those that are less volatile or thermally labile. d-nb.info For 4-ethoxy-N-ethylaniline, reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) would be a typical setup. tandfonline.com The eluent would be directed to an MS detector, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are softer ionization techniques that often preserve the molecular ion. wiley.com LC-tandem MS (LC-MS/MS) could be used for highly sensitive and selective quantification by monitoring specific parent-to-daughter ion transitions.

Surface Analysis Techniques (e.g., AFM, SPM) for Functionalized Materials

The nanoscale morphology and surface characteristics of materials functionalized with N,4-Diethoxy-N-ethylaniline are critical determinants of their performance in various applications. Techniques such as Atomic Force Microscopy (AFM) and Scanning Probe Microscopy (SPM) are indispensable for elucidating these surface properties, providing insights into the topography, uniformity, and domain structure of thin films and functionalized substrates. While direct studies on materials exclusively functionalized with this compound are not extensively documented in publicly available literature, the principles of these techniques and findings from related polyaniline (PANI) and aniline derivative systems offer a strong basis for understanding the expected surface characteristics.

Surface analysis of thin films derived from aniline-based monomers is crucial as the morphology significantly influences the material's electrical and sensory properties. lettersonmaterials.com The introduction of substituents to the aniline ring can considerably alter the supramolecular structure of the resulting polymers. lettersonmaterials.com For instance, studies on various PANI derivatives have shown that the surface morphology can range from heterogeneous hierarchical structures to more uniform spherical arrangements, a factor that is heavily dependent on the nature of the substituent. nih.govnih.gov

The expected morphology of a polymer derived from this compound would likely exhibit a granular or globular structure, which is characteristic of many polyaniline derivatives. nih.govlettersonmaterials.com The size and packing density of these globules would be influenced by the ethoxy and ethyl substituents. These groups, being bulkier than hydrogen atoms, would sterically influence the polymer chain packing and the resulting surface morphology.

The data obtainable from AFM analysis can be systematically organized to compare different formulations or deposition conditions of this compound functionalized materials. Key parameters that are typically extracted from AFM measurements include:

Root Mean Square (RMS) Roughness: A measure of the surface's vertical deviations from the mean height.

Average Height: The mean height of the topographical features.

Peak-to-Valley Height: The difference between the highest and lowest points on the surface.

Surface Area Difference (SAD): The percentage increase of the interfacial surface area relative to the projected planar area.

A hypothetical data table illustrating the kind of information that could be obtained from an AFM analysis of thin films of a polymer derived from this compound under different spin-coating speeds is presented below. Such a study would be instrumental in optimizing the deposition process to achieve desired surface characteristics, such as high uniformity and low roughness, which are often critical for electronic and sensory applications. h2.plresearchgate.net

Table 1: Hypothetical AFM Surface Analysis Data for Poly(this compound) Thin Films

Spin-Coating Speed (rpm)RMS Roughness (nm)Average Height (nm)Peak-to-Valley Height (nm)
100015.215045.8
20008.712028.3
30004.19515.6

Furthermore, advanced AFM modes can provide information beyond topography. For example, Phase Imaging can map variations in surface adhesion and viscoelasticity, which could reveal the distribution of different chemical domains in a composite material incorporating this compound.

Computational Chemistry and Theoretical Investigations of N,4 Diethoxy N Ethylaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods use the principles of quantum mechanics to compute the electronic structure, which in turn determines the molecule's geometry, energy, and various other properties. For a molecule like N,4-Diethoxy-N-ethylaniline, these calculations would reveal how the ethoxy and ethyl groups electronically influence the aniline (B41778) core.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy and other properties from the molecule's electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large organic molecules.

For substituted anilines, DFT is employed to explore structural properties, conformational possibilities, and vibrational spectra. researchgate.net Studies on similar molecules have used DFT to understand the effects of different substituents on the electronic environment of the aniline ring. researchgate.netacs.orgnih.gov In the case of this compound, DFT calculations could elucidate:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the HOMO-LUMO energy gap, which is crucial for understanding the molecule's reactivity and electronic transitions. physchemres.orgkashanu.ac.ir

Partial Atomic Charges: Quantifying the electron distribution among the atoms, which can predict sites susceptible to nucleophilic or electrophilic attack. tandfonline.com

A typical DFT study on this compound would utilize a functional, such as B3LYP or CAM-B3LYP, combined with a basis set like 6-311++G(d,p) to provide a detailed description of its electronic structure. physchemres.orgnih.govmdpi.com

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods are available, each with its own set of advantages and limitations.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. They are computationally more demanding than DFT but can offer higher accuracy for certain properties. For substituted anilines, ab initio calculations can be used to refine geometries and energies, providing a benchmark for other methods.

Semi-Empirical Methods: These methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data. umn.edu This makes them significantly faster than DFT or ab initio methods, allowing for the study of very large molecular systems. While less accurate, they are useful for initial explorations of molecular properties and for screening large numbers of compounds. For a series of substituted anilines, semi-empirical methods could be used to quickly estimate properties like oxidation potentials and identify trends within the group. umn.edu

Prediction of Spectroscopic Properties

Computational chemistry is instrumental in predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a common extension of DFT used to calculate the excited states of molecules. nih.gov This allows for the simulation of UV-Visible absorption spectra, which correspond to electronic transitions between molecular orbitals. acs.org

For this compound, a TD-DFT calculation could predict:

The maximum absorption wavelength (λmax).

The energies of electronic transitions.

The oscillator strengths, which relate to the intensity of absorption peaks.

By comparing these theoretical spectra with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of the nature of its electronic transitions. article4pub.comarticle4pub.com Computational methods can also be used to calculate theoretical NMR chemical shifts and vibrational frequencies (IR spectra), which aid in the structural characterization of synthesized compounds. article4pub.com

Simulation of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools for investigating the pathways of chemical reactions. By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect them. This information is vital for understanding reaction kinetics and mechanisms. mdpi.com

For this compound, simulations could be used to explore various reactions, such as:

N-dealkylation: Investigating the mechanism for the removal of the ethyl group from the nitrogen atom. nih.gov

Electrophilic Aromatic Substitution: Determining the preferred positions for attack by electrophiles on the aniline ring and the associated energy barriers.

Oxidation Reactions: Modeling the molecule's degradation pathways, which is important for assessing its stability. mdpi.com

These simulations would involve locating the transition state structures and calculating their energies to determine the activation energy of the reaction, providing insights that are often difficult to obtain experimentally.

Theoretical Analysis of Structure-Property Relationships

A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its properties. By systematically modifying the structure of a molecule in silico and calculating the resulting changes in its properties, researchers can develop predictive models. tandfonline.com

For this compound, theoretical analysis could explore how its specific substitution pattern influences various properties:

Lipophilicity: The position of substituents on the aniline ring can significantly affect the molecule's lipophilicity (logP), a critical parameter for drug design. nih.gov

Reactivity: The electron-donating nature of the two ethoxy groups and the N-ethyl group would be expected to increase the electron density of the aromatic ring, influencing its reactivity towards electrophiles. DFT calculations of properties like the HOMO energy and partial atomic charges can quantify these effects. tandfonline.comumn.edu

Nonlinear Optical (NLO) Properties: The presence of donor (ethoxy, N-ethylaniline) groups can lead to interesting NLO properties. Calculations of the dipole moment, polarizability, and first hyperpolarizability can assess the molecule's potential for use in NLO materials. mdpi.com

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase (e.g., in a solvent or as part of a larger assembly). mdpi.com MD simulations model the movements of atoms and molecules over time based on classical mechanics and a force field that describes the interactions between them. mdpi.com

For this compound, MD simulations could be used to study:

Solvation: How the molecule interacts with solvent molecules, such as water or organic solvents. This is crucial for understanding its solubility and behavior in solution.

Aggregation: Whether molecules of this compound tend to self-assemble or aggregate, which could be relevant for its material properties.

Interaction with Biomolecules: If being considered for a biological application, MD simulations can model how the molecule binds to and interacts with proteins or other biological targets. mdpi.com Studies on similar aniline-based systems have used MD to understand their conformational properties and interactions within larger systems. researchgate.netacs.org

Applications in Advanced Materials and Specialized Chemical Synthesis

Role as Precursors in Polymer Chemistry

The structure of N,4-Diethoxy-N-ethylaniline makes it a promising candidate for oxidative polymerization to create novel polymers. The presence of the amine group allows for polymerization reactions similar to those of aniline (B41778), while the ethoxy and ethyl substituents are expected to modify the properties of the resulting polymer, such as solubility, processability, and electronic characteristics. escholarship.org

Synthesis of Conductive Polymers

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. ijsdr.orgnih.gov The electrical properties of PANI can be significantly altered by substituting various functional groups onto the aniline monomer.

The polymerization of this compound would result in a substituted polyaniline, Poly(this compound). The incorporation of electron-donating alkoxy (ethoxy) groups onto the polymer backbone is known to decrease the bandgap of the resulting material. kpi.ua This reduction in the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) generally facilitates electrical conduction. researchgate.net The synthesis of such polymers is typically achieved through chemical or electrochemical oxidation of the monomer. ijsdr.orgfrontiersin.org

Table 1: Expected Effects of Substituents on Polyaniline Properties

Substituent Group Position Expected Effect on Polymer Properties Rationale
Ethoxy (-OC₂H₅) 4-position (para) Lowers oxidation potential, reduces bandgap, enhances conductivity. Strong electron-donating nature. kpi.ua
Ethoxy (-OC₂H₅) N/A (Assumed ortho/meta) Further modifies electronic properties and may influence polymer structure. Position of the second ethoxy group is crucial for final properties.

Development of Polymeric Auxochromes

Auxochromes are functional groups that, when attached to a chromophore (a color-bearing part of a molecule), modify the wavelength and intensity of light absorption. nih.gov The aniline structure itself can act as part of a chromophore system, and the introduction of auxochromic groups like ethoxy and N-ethylaniline moieties can create colored polymers.

Research on the polymerization of various phenylamines with disulfide-transfer reagents has yielded poly[N,N-(phenylamino)disulfides], a class of polymers with a conjugated backbone of nitrogen and sulfur atoms. researchgate.net These polymers exhibit a range of colors, from pale yellow to deep purple, depending on the electronic nature of the substituents on the aniline ring. researchgate.net Electron-rich systems, such as those containing alkoxy groups, tend to produce polymers with colors like orange, green, and red. researchgate.net

Given that this compound is an electron-rich monomer due to its two ethoxy groups, its polymerization into a similar disulfide polymer structure would be expected to yield a colored material. The specific color and its intensity would be determined by the final conjugated structure and the influence of the substituents on the polymer's electronic transitions. Such polymers have potential applications as novel dyes and pigments integrated directly into a polymeric matrix.

Contributions to Organic Electronics and Optoelectronic Devices

The tunable electronic properties of substituted anilines and their polymers make them valuable materials for organic electronics, where they can function as semiconductors, components of dyes, and alignment layers in displays. nih.govsigmaaldrich.com

Organic Semiconductors and Dyes

Organic semiconductors are the active components in a range of devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sigmaaldrich.com The performance of these devices is highly dependent on the charge-carrier mobility and energy levels (HOMO/LUMO) of the semiconductor. Many organic dyes and pigments have been successfully utilized as organic semiconductors. nih.gov

Polymers derived from this compound are expected to function as p-type (hole-transporting) semiconductors, similar to other polyaniline derivatives. The electron-donating ethoxy groups would raise the HOMO level, which is a critical parameter for matching energy levels with other materials in a device stack and for achieving stability. Conversely, for a material to function as an n-type (electron-transporting) semiconductor, it typically requires strong electron-withdrawing groups to lower the LUMO energy level. qmul.ac.ukrsc.org Therefore, polymers based on this monomer are not prime candidates for n-type materials but could be engineered into more complex structures for that purpose.

As a dye intermediate, the this compound molecule contains both chromophoric (the aniline ring) and auxochromic (ethoxy and ethylamino groups) features, which are the fundamental components of organic dyes. nih.govprimescholars.com These dyes are essential for applications ranging from traditional textiles to advanced materials for dye-sensitized solar cells.

Table 2: Potential Electronic Properties of Poly(this compound)

Property Expected Characteristic Rationale
Semiconductor Type p-type (Hole-transporting) The electron-rich nature of the monomer leads to a polymer that can be easily oxidized (lose electrons). researchgate.net
Bandgap Relatively low The presence of electron-donating alkoxy groups reduces the HOMO-LUMO gap. kpi.ua
Solubility Good in organic solvents The N-ethyl group enhances solubility, facilitating solution-based processing for device fabrication. escholarship.org

Liquid Crystal Alignment Applications

In liquid crystal displays (LCDs), an alignment layer is used to impose a uniform orientation on the liquid crystal (LC) molecules. core.ac.uk This is often a thin polymer film, and its surface properties are critical for controlling the LC alignment. Vertical alignment of LCs can be achieved on polymer films with low surface energy. nih.govmdpi.com

Polymers derived from this compound, or polystyrene functionalized with this moiety, could serve as effective LC alignment layers. The presence of multiple alkoxy and alkyl groups would likely result in a polymer film with low surface energy, which is conducive to inducing vertical alignment in liquid crystals. mdpi.com Furthermore, aniline derivatives have been explored as additives to improve the performance and adhesion of liquid crystal alignment agents. researchgate.net

Advanced Display Technologies

The ability to control liquid crystal orientation is fundamental to numerous advanced display technologies, including super-twisted nematic (STN) displays and vertically aligned (VA) mode LCDs. The development of new alignment materials is crucial for improving display quality, viewing angles, and response times. Materials derived from this compound could offer a pathway to novel alignment layers with tailored surface energies and anchoring properties for these next-generation displays. The field of advanced displays is continuously seeking new materials, including those for creating geometric phase optics like q-plates and vortex retarders, which rely on high-quality, patterned liquid crystal alignment. frontiersin.org

Catalytic Applications and Catalyst Carrier Development

There is currently no available scientific literature that describes the use of this compound in catalytic applications, either as a catalyst itself or in the development of catalyst carriers. While related compounds, such as N,N-Diethylaniline, are known to function as catalysts in various chemical processes, similar data for this compound has not been reported.

Fine Chemical Synthesis and Intermediates

The role of this compound as an intermediate in fine chemical synthesis is not specifically detailed in available research. Compounds with similar structures, such as 3,4-Diethoxyaniline and m-ethoxy-N,N-diethylaniline, are recognized as important intermediates in the production of agrochemicals and other fine chemicals. For example, 3,4-Diethoxyaniline serves as a key precursor in the synthesis of the fungicide Diethofencarb. Similarly, patents describe the synthesis of m-ethoxy-N,N-diethylaniline as a significant fine chemical intermediate. However, specific synthetic pathways or commercial applications that utilize this compound as an intermediate are not documented.

Functional Materials Development

Information regarding the application of this compound in the development of functional materials is not present in the surveyed scientific and technical literature. While aniline derivatives are broadly used in the creation of polymers, dyes, and other materials with specific functions, the contribution of this particular compound to materials science has not been established. For instance, N-ethylaniline is an important intermediate for azo and triphenylmethane (B1682552) dyes.

Environmental Fate and Degradation Mechanisms of N,4 Diethoxy N Ethylaniline

Abiotic Degradation Pathways

Abiotic degradation encompasses chemical processes that occur without the intervention of living organisms. For N,4-Diethoxy-N-ethylaniline, these pathways primarily include photodegradation, hydrolysis, and oxidation in environmental matrices.

The photodegradation of N-alkylanilines in the presence of oxygen is known to proceed via complex mechanisms involving photo-induced electron transfer, leading to the formation of radical cations. Subsequent reactions of these intermediates with oxygen and other reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), can lead to a variety of degradation products. The kinetics of these reactions are influenced by factors such as the intensity and wavelength of light, pH, and the presence of natural photosensitizers (e.g., humic substances) in the water.

For analogous N,N-dialkylanilines, photodegradation can result in N-dealkylation, hydroxylation of the aromatic ring, and the formation of colored polymeric products. It is plausible that this compound would undergo similar transformations.

Table 1: Postulated Photodegradation Products of this compound

Postulated Product Formation Pathway
N,4-Diethoxy-anilineN-de-ethylation
4-Ethoxy-N-ethylanilineO-de-ethylation
Hydroxylated derivativesAromatic ring hydroxylation
Polymeric humic-like substancesPolymerization of radical intermediates

This table is based on general photodegradation pathways of substituted anilines and not on experimental data for this compound.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis is an important factor in its environmental persistence, particularly in aqueous systems.

Aniline (B41778) derivatives can undergo hydrolysis, although the rates are highly dependent on the nature and position of the substituents on the aromatic ring and the nitrogen atom, as well as on the pH and temperature of the surrounding medium. The ether linkages in the ethoxy groups of this compound are generally stable to hydrolysis under typical environmental conditions (neutral pH). The N-ethyl bond is also generally resistant to hydrolysis. Therefore, this compound is expected to be hydrolytically stable under normal environmental pH and temperature ranges. Significant hydrolysis would likely only occur under extreme pH conditions (highly acidic or alkaline) which are not typical of most natural environments.

In soil and water, organic compounds can be oxidized by various chemical oxidants. These can include reactions with mineral surfaces containing transition metals (e.g., manganese oxides) and reactions with reactive oxygen species (ROS) generated through various abiotic processes.

The electron-rich nature of the substituted aniline moiety in this compound makes it susceptible to oxidation. The nitrogen atom and the activated aromatic ring are potential sites for oxidative attack. Oxidation can lead to the formation of radical cations, which can then undergo further reactions such as dimerization, polymerization, or covalent bonding to soil organic matter. This binding process, known as humification, can significantly reduce the bioavailability and mobility of the compound and its degradation products.

Biotic Transformation and Biodegradation Studies

Biotic degradation, mediated by microorganisms and their enzymes, is a crucial pathway for the removal of organic pollutants from the environment.

The biodegradation of aniline and its derivatives has been studied in various microorganisms. While specific studies on this compound are limited, the degradation of other substituted anilines can suggest potential metabolic pathways.

Microorganisms can initiate the degradation of N-alkylanilines through several key reactions, including N-dealkylation, hydroxylation of the aromatic ring, and cleavage of the aromatic ring. N-dealkylation is a common initial step, which would convert this compound to N,4-diethoxyaniline. This is often followed by hydroxylation of the aromatic ring to form catechol or substituted catechol derivatives. These catecholic intermediates are then susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways.

The presence of two ethoxy groups may influence the rate and pathway of biodegradation. While ether linkages can be cleaved by some microorganisms, they can also increase the recalcitrance of the molecule to microbial attack.

Table 2: Potential Microbial Degradation Intermediates of this compound

Potential Intermediate Metabolic Reaction
N,4-DiethoxyanilineN-de-ethylation
4-EthoxyanilineO-de-ethylation and N-de-ethylation
Catechol derivativesRing hydroxylation
Aliphatic acidsRing cleavage

This table is based on established microbial degradation pathways for substituted anilines and serves as a hypothetical model for this compound.

Specific enzymes are responsible for the key steps in the biodegradation of aromatic compounds. For N-alkylanilines, cytochrome P450 monooxygenases are often involved in the initial N-dealkylation and ring hydroxylation reactions. These enzymes are widespread in bacteria, fungi, and higher organisms and play a critical role in the detoxification and metabolism of a wide range of xenobiotic compounds.

Following the initial oxidative transformations, dioxygenase enzymes are crucial for the cleavage of the aromatic ring. These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of cis,cis-muconic acid derivatives (in the case of ortho-cleavage) or 2-hydroxymuconic semialdehyde derivatives (in the case of meta-cleavage). The subsequent metabolism of these ring-fission products is carried out by a series of hydrolytic and oxidative enzymes.

Information Not Available for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the environmental fate, degradation mechanisms, mobility, sorption characteristics, or persistent organic pollutant (POP) potential of the chemical compound This compound .

The requested analysis, structured around the environmental characteristics of this specific compound, cannot be completed due to the absence of available data in the public domain. Searches for experimental data or theoretical estimations for parameters such as the soil sorption coefficient (Koc), water solubility, vapor pressure, bioaccumulation potential, and persistence for this compound did not yield any results.

Consequently, the sections on "Environmental Mobility and Sorption Characteristics" and "Persistent Organic Pollutant Potential Analysis (Theoretical)" cannot be developed as per the specified requirements.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Sustainable and Green Synthesis Routes

The chemical industry's shift towards environmentally benign methodologies provides a clear research path for the synthesis of N,4-Diethoxy-N-ethylaniline. Future investigations will likely focus on developing synthetic protocols that align with the principles of green chemistry. Key areas of exploration would include:

Catalytic N-Alkylation: Moving away from traditional alkylating agents, research could explore the use of catalytic amounts of transition metals or organocatalysts for the N-ethylation of a suitable 4-ethoxyaniline precursor.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the aniline (B41778) core or the ethyl and ethoxy groups would be a significant step towards sustainability.

Alternative Reaction Media: The use of greener solvents such as water, supercritical fluids, or ionic liquids could drastically reduce the environmental footprint of the synthesis process. bldpharm.comnih.gov

Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability for chemical reactions, representing a promising avenue for the production of this compound.

A comparative table of potential green synthesis strategies is presented below:

Synthesis StrategyPotential AdvantagesKey Research Challenges
Catalytic N-Alkylation High atom economy, reduced waste, milder reaction conditions.Catalyst cost and recyclability, selectivity for mono-alkylation.
Renewable Feedstocks Reduced reliance on fossil fuels, biodegradable byproducts.Availability and cost of feedstocks, multi-step conversion processes.
Alternative Solvents Lower toxicity, reduced environmental pollution, potential for improved reactivity. bldpharm.comnih.govSolvent selection for optimal solubility and reactivity, solvent recovery and reuse.
Flow Chemistry Precise control over reaction parameters, improved safety, easy scale-up.Initial setup cost, potential for clogging with solid byproducts.

Exploration of Novel Reactivity and Functionalization Pathways

The reactivity of this compound is largely unexplored. Future research will likely focus on understanding and harnessing its chemical behavior. The electron-donating nature of the ethoxy and N-ethyl groups is expected to activate the aromatic ring, making it susceptible to various electrophilic substitution reactions.

Key areas for investigation include:

Electrophilic Aromatic Substitution: Studying reactions such as halogenation, nitration, and sulfonation to understand the regioselectivity and reactivity of the substituted aniline ring.

Oxidative Coupling Reactions: Investigating the potential of this compound to undergo oxidative coupling to form novel polymeric or dimeric structures with interesting electronic properties.

C-H Activation: Exploring modern C-H activation strategies to directly functionalize the aromatic ring or the ethyl groups, offering a more atom-economical approach to creating complex derivatives.

Integration into Emerging Smart Materials and Nanosystems

The structural features of this compound suggest its potential as a building block for advanced materials. Smart materials, which respond to external stimuli, are a key area of modern chemical engineering. alliedacademies.org Future research could explore the incorporation of this aniline derivative into:

Conducting Polymers: While research exists on poly(N-ethylaniline) nanoparticles, the influence of the di-ethoxy substitution on the polymer's conductivity, solubility, and processing properties remains an open question. cuny.edu

Stimuli-Responsive Dyes: The electronic properties of the molecule could be tuned through functionalization to create dyes that change color in response to pH, temperature, or the presence of specific analytes.

Functionalized Nanoparticles: The aniline moiety could serve as a capping agent or a functional handle for the surface modification of nanoparticles, imparting new properties and enabling their use in targeted drug delivery or catalysis. alliedacademies.org

Advanced Analytical Methodologies for Trace Analysis

As with any novel chemical compound, the development of sensitive and selective analytical methods for the detection and quantification of this compound at trace levels is crucial. This is particularly important for environmental monitoring and for quality control in potential applications. Future research in this area would likely involve:

Chromatographic Techniques: Developing methods based on High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), likely coupled with mass spectrometry (MS) for unambiguous identification. weizmann.ac.il

Derivatization Strategies: For enhanced detection, especially in complex matrices, derivatization of the aniline nitrogen could be explored to introduce a chromophore or a fluorophore. weizmann.ac.il

Electrochemical Sensors: Designing sensors based on modified electrodes that can selectively interact with and detect this compound through electrochemical signals.

A summary of potential analytical techniques is provided in the table below:

Analytical TechniquePrinciplePotential Advantages for this compound
HPLC-UV/MS Separation based on polarity, detection by UV absorbance or mass-to-charge ratio.High selectivity and sensitivity, applicable to a wide range of concentrations.
GC-MS Separation based on volatility, detection by mass-to-charge ratio.Excellent for volatile derivatives, provides structural information.
Electrochemical Sensors Measurement of current or potential changes upon interaction with the analyte.Portability, real-time analysis, low cost.

Theoretical and Computational Advances in Predicting Properties and Behavior

Computational chemistry offers a powerful tool to predict the properties and reactivity of molecules before their synthesis, saving time and resources. For this compound, theoretical studies could provide valuable insights into:

Molecular Geometry and Electronic Structure: Using Density Functional Theory (DFT) to calculate the optimized geometry, frontier molecular orbital energies (HOMO-LUMO gap), and electron density distribution. weizmann.ac.il This information is crucial for understanding the molecule's reactivity and spectral properties.

Reaction Mechanisms: Computational modeling can be used to explore the energy profiles of potential reactions, helping to predict the most likely products and optimize reaction conditions.

Spectroscopic Predictions: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the synthesized compound.

Future computational work could focus on creating a comprehensive theoretical profile of this compound to guide experimental efforts.

Q & A

Q. What are the common synthetic routes for preparing N,4-Diethoxy-N-ethylaniline, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation or substitution reactions. For example:

  • Alkylation : Reacting 4-ethoxyaniline with ethyl chloride under basic conditions (e.g., NaOH) to introduce the ethyl group. Temperature (40–60°C) and solvent polarity (e.g., ethanol) critically affect reaction efficiency .
  • Etherification : Introducing ethoxy groups via nucleophilic substitution using ethyl bromide or iodide, often catalyzed by K₂CO₃ in DMF at 80–100°C .
    Key factors : Optimize stoichiometry, solvent choice, and catalyst to minimize side products like over-alkylated derivatives.

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

  • TLC : Monitor reaction progress using silica gel plates and UV visualization .
  • NMR : Confirm substituent positions (e.g., ethoxy groups at C4, ethyl group on N) via ¹H and ¹³C spectra. For example, δ 1.2–1.4 ppm (triplet for ethyl CH₃) and δ 3.8–4.2 ppm (quartet for ethoxy CH₂) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 237.3) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using advanced spectroscopic methods?

  • X-ray Crystallography : Resolve conformational isomerism (e.g., ethoxy group orientation) with single-crystal analysis .
  • 2D NMR (COSY, NOESY) : Differentiate between para/meta substitution patterns and assess steric effects .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental UV-Vis spectra .

Q. What mechanistic insights explain the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • Activation/Deactivation : The ethoxy group at C4 is strongly activating (ortho/para-directing), while the N-ethyl group moderately deactivates the ring. Competitive substitution occurs at C2/C6 .
  • Reagents : Bromination (Br₂/FeBr₃) yields mono- or di-substituted products depending on stoichiometry. Nitration (HNO₃/H₂SO₄) favors para positions relative to ethoxy groups .

Q. How does this compound interact with biological targets, and what methodologies assess its pharmacological potential?

  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms using fluorogenic substrates and LC-MS to quantify metabolites .
  • Molecular Docking : Simulate binding to receptors (e.g., GPCRs) using software like AutoDock. Focus on hydrophobic interactions with the ethoxy/ethyl groups .

Q. What strategies address contradictions in reported synthetic yields or purity across studies?

  • Reproducibility Checks : Standardize solvents (e.g., anhydrous DMF vs. ethanol), catalyst batches, and reaction scales .
  • HPLC-PDA : Quantify impurities (e.g., unreacted aniline) using C18 columns and gradient elution (ACN:H₂O) .

Comparative and Methodological Insights

Q. How does this compound’s reactivity compare to analogs like N,N-diethylaniline?

  • Electron-Donating Effects : The ethoxy group enhances ring activation, making it more reactive toward EAS than N,N-diethylaniline.
  • Steric Effects : Bulkier ethoxy groups reduce substitution rates at adjacent positions compared to methyl or methoxy analogs .

Q. What computational tools predict the compound’s stability under oxidative or photolytic conditions?

  • Reaxys/Scifinder : Screen for reported degradation pathways (e.g., ethoxy cleavage via hydrolysis).
  • Gaussian Simulations : Model bond dissociation energies (BDEs) to predict susceptibility to oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.